molecular formula C17H24N4O4 B5586390 N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5586390
M. Wt: 348.4 g/mol
InChI Key: CQWSIXOAKURMBV-WOJGMQOQSA-N
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Description

N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a complex organic compound that features a benzodioxole ring, a methoxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves a multi-step process:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole and piperazine moieties through a condensation reaction with appropriate aldehydes and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various functional groups onto the benzodioxole ring.

Mechanism of Action

The mechanism of action of N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-20-5-7-21(8-6-20)4-3-16(22)19-18-11-13-9-14(23-2)17-15(10-13)24-12-25-17/h9-11H,3-8,12H2,1-2H3,(H,19,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWSIXOAKURMBV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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